molecular formula C11H10N2O4S B11855625 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester

5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester

Cat. No.: B11855625
M. Wt: 266.28 g/mol
InChI Key: BONDPEUSIMFZER-UHFFFAOYSA-N
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Description

5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is a chemical compound with the molecular formula C11H10N2O4S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester typically involves the nitration of 5-methyl-benzothiazole-2-carboxylic acid ethyl ester. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields the desired nitro compound, which is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities .

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit the growth of certain bacteria and cancer cells .

Medicine

In medicine, this compound is being evaluated for its potential therapeutic applications. Its derivatives are being tested for their efficacy in treating various diseases, including infections and cancer .

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-7-nitro-benzothiazole-2-carboxylic acid ethyl ester is unique due to the presence of both the nitro and ester functional groups in its structure. This combination imparts distinct chemical and biological properties to the compound, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities set it apart from other similar compounds .

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

ethyl 5-methyl-7-nitro-1,3-benzothiazole-2-carboxylate

InChI

InChI=1S/C11H10N2O4S/c1-3-17-11(14)10-12-7-4-6(2)5-8(13(15)16)9(7)18-10/h4-5H,3H2,1-2H3

InChI Key

BONDPEUSIMFZER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(S1)C(=CC(=C2)C)[N+](=O)[O-]

Origin of Product

United States

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